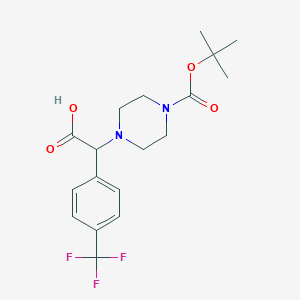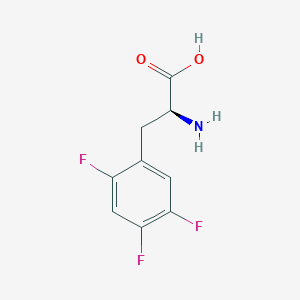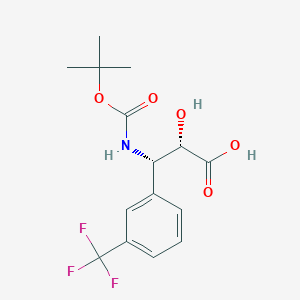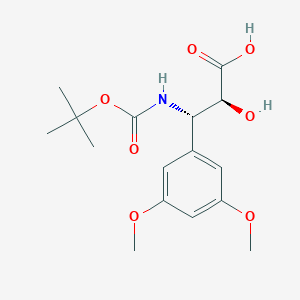
2-Chloro-4-phenylpyridine
Übersicht
Beschreibung
2-Chloro-4-phenylpyridine is a useful research compound. Its molecular formula is C11H8ClN and its molecular weight is 189.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
2-Chloro-4-phenylpyridine is used in synthesizing functionalized polypyridine ligands, which are then utilized to create a series of Ir(III) cyclometalated compounds. These compounds demonstrate luminescence from 3MLCT levels and exhibit oxidation mainly centered on an Ir−(C-) σ-bond along with ligand-centered reduction processes. The redox and absorption properties are shown to be relatively insensitive to the remote substituents on the ligands (Neve et al., 1999).
Herbicidal Activity
Phenylpyridines, synthesized using 2-chloro-pyridines, demonstrate herbicidal activity by inhibiting protoporphyrinogen-IX-oxidase. These compounds are highly active against a variety of broadleaf and grass weed species, showing promise under both pre- and post-emergent conditions (Schäfer et al., 2003).
Transition Metal Complex Formation
This compound is also employed in the formation of organomercury and organopalladium complexes. These complexes involve metal-carbon bonds and are formed through transmetallation reactions, offering a facile route to cyclometallated transition metal complexes (Constable & Leese, 1987).
Photogeneration of Hydrogen
Platinum(II) bi- and terpyridyl chloro complexes containing 2-phenylpyridine derivatives are investigated for their role in photocatalytic hydrogen production from water. These complexes, when combined with a sacrificial electron donor and titanium dioxide, exhibit significant hydrogen production upon UV bandgap irradiation. This suggests their potential use in renewable energy applications (Du et al., 2008).
Antitumor Agents
2-Phenylpyridine derivatives, including this compound, are synthesized and evaluated for their antineoplastic activity. The derivatives exhibit promising antitumor effects, demonstrating the potential of phenylpyridines in cancer treatment (Agrawal et al., 1975).
Safety and Hazards
While specific safety data for 2-Chloro-4-phenylpyridine is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Zukünftige Richtungen
The future directions for research on 2-Chloro-4-phenylpyridine and similar compounds could involve the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with potential herbicidal activity . Additionally, further studies could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-4-phenylpyridine are DNA, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These targets play crucial roles in cell proliferation, survival, migration, adhesion, differentiation, and overexpression in several solid tumors .
Mode of Action
This compound interacts with its targets through binding. For instance, it interacts with the calf thymus DNA by intercalation and groove binding . It also displays strong binding affinities to DNA, EGFR, and VEGFR-2 receptors .
Biochemical Pathways
The compound affects the pathways related to cancer cell proliferation and survival. It is suggested that the compound may possess a mechanism of action through DNA binding
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . It is also an inhibitor of CYP1A2 and CYP2C19 . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. It has been shown to display high antiproliferative activity against various cancer cell lines . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions can affect its stability
Biochemische Analyse
Biochemical Properties
2-Chloro-4-phenylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are crucial for signal transduction pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the compound has been found to inhibit certain enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA replication and repair processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable effect. High doses of the compound can lead to toxic or adverse effects, including damage to vital organs and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. These metabolites can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s activity, as it may interact with different biomolecules depending on its location within the cell .
Eigenschaften
IUPAC Name |
2-chloro-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROTUXXYBNRZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376503 | |
| Record name | 2-chloro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42260-39-9 | |
| Record name | 2-chloro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)



